Methanol, iodo-

Catalog No.
S14628643
CAS No.
50398-30-6
M.F
CH3IO
M. Wt
157.938 g/mol
Availability
In Stock
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Methanol, iodo-

CAS Number

50398-30-6

Product Name

Methanol, iodo-

IUPAC Name

iodomethanol

Molecular Formula

CH3IO

Molecular Weight

157.938 g/mol

InChI

InChI=1S/CH3IO/c2-1-3/h3H,1H2

InChI Key

ADDQUOLYROTOKS-UHFFFAOYSA-N

Canonical SMILES

C(O)I

Methanol, iodo- (chemical formula: CH₃I) is an organic compound classified as an iodomethane. It consists of a methane molecule where one hydrogen atom is replaced by an iodine atom. This compound is a dense, colorless, and volatile liquid with a characteristic sweet odor. Methanol, iodo- is primarily utilized in organic synthesis and as a methylating agent due to its reactivity with nucleophiles. It is naturally emitted in small amounts from various biological sources, including rice paddies and certain marine algae .

  • Nucleophilic Substitution Reactions: The iodine atom in methanol, iodo- serves as a good leaving group, making it an excellent substrate for nucleophilic substitution reactions (S_N2 reactions). This property allows it to react with various nucleophiles, including alcohols, amines, and thiols .
  • Methylation Reactions: It is widely used for methylating carbon, oxygen, sulfur, nitrogen, and phosphorus nucleophiles. The methyl group from methanol, iodo- can be transferred to these nucleophiles in various synthetic pathways .
  • Decomposition: Under certain conditions, methanol, iodo- can decompose to produce iodine and methane. This reaction can be catalyzed by heat or light .

Methanol, iodo- can be synthesized through several methods:

  • Reaction of Methanol with Iodine: One common method involves the reaction of methanol with iodine in the presence of red phosphorus. This reaction generates methanol, iodo-, along with phosphorus triiodide as a byproduct .
  • Hydrogen Iodide Reaction: Another approach includes treating methanol with hydrogen iodide under controlled conditions to yield methanol, iodo-, along with water .
  • Dimethyl Sulfate Method: Methanol can also be reacted with dimethyl sulfate and potassium iodide to produce methanol, iodo-, which can be distilled from the reaction mixture for purification .

Methanol, iodo- finds applications across various fields:

  • Organic Synthesis: It serves as a crucial reagent for synthesizing complex organic molecules and pharmaceuticals due to its methylating properties.
  • Biochemistry: In biochemical research, it is used to study enzyme-catalyzed reactions involving alcohols.
  • Agriculture: Methanol, iodo- is explored for its potential use in agricultural chemistry as a pesticide or herbicide due to its biological activity .

Research on methanol, iodo- has focused on its interactions with various biological targets. Studies have shown that its methylating action can affect gene expression by modifying DNA methylation patterns. This property makes it a candidate for investigating epigenetic changes in cells. Furthermore, its interactions with enzymes involved in metabolic pathways have been documented, highlighting its relevance in pharmacology and toxicology studies .

Several compounds are structurally or functionally similar to methanol, iodo-. Here are some notable examples:

Compound NameChemical FormulaKey Features
IodomethaneCH₃ISimple methyl iodide; used extensively in synthesis
2-Iodobenzyl AlcoholC₇H₇IOContains an iodine atom on the benzene ring; used in organic synthesis
5-Iodo-2-methylphenylmethanolC₈H₉IOA derivative of benzyl alcohol; used as an intermediate in complex organic synthesis
Methyl IodideCH₃IAnother name for methanol, iodo-, often used interchangeably

Uniqueness

Methanol, iodo- is unique due to its specific structure that allows it to act effectively as a methylating agent while also being involved in various biological interactions. Its versatility in

Nucleophilic Substitution Approaches in Laboratory Synthesis

Nucleophilic substitution reactions represent the primary mechanistic pathway for laboratory synthesis of methanol, iodo-, commonly known as iodomethane or methyl iodide [1]. The compound serves as an excellent substrate for bimolecular nucleophilic substitution reactions due to its sterically accessible methyl carbon and the favorable leaving group properties of iodide [2].

The most widely employed laboratory synthesis involves the reaction of methanol with phosphorus triiodide, which is typically generated in situ through the combination of red phosphorus and iodine [1]. This exothermic reaction proceeds according to the stoichiometry: 3 CH₃OH + PI₃ → 3 CH₃I + H₃PO₃, yielding methanol, iodo- with reported yields ranging from 70 to 85 percent under optimized conditions [3]. The reaction mechanism involves initial formation of phosphorus triiodide, followed by nucleophilic attack of methanol on the phosphorus center, ultimately leading to carbon-iodine bond formation [4].

Alternative synthetic approaches include the reaction of dimethyl sulfate with potassium iodide in the presence of calcium carbonate, following the reaction pathway: (CH₃O)₂SO₂ + KI → CH₃I + CH₃OSO₂OK [1]. This method offers advantages in terms of avoiding phosphorus-containing reagents but requires careful handling of dimethyl sulfate. Another established route involves the direct reaction of methanol with aqueous hydrogen iodide: CH₃OH + HI → CH₃I + H₂O, which provides a straightforward synthesis pathway with moderate yields [1].

Recent developments have introduced phosphorus-free methodologies utilizing phosphoric acid as a catalyst. The reaction of potassium iodide with methanol in the presence of 85 percent phosphoric acid at temperatures between 40 and 50 degrees Celsius has been demonstrated to produce methanol, iodo- with yields ranging from 27 to 84 percent depending on reaction conditions [5]. This approach addresses concerns regarding phosphorus availability while maintaining reasonable synthetic efficiency.

Table 1: Synthetic Methodologies for Iodomethane Production

MethodReaction ConditionsTypical Yield PercentIndustrial Applicability
Phosphorus triiodide + MethanolRed phosphorus + Iodine in situ, 70°C79.9High - widely used
Dimethyl sulfate + Potassium iodideCaCO₃ present, room temperature~85Moderate - requires DMS
Methanol + Hydrogen iodideAqueous HI, distillation~75High - simple process
Phosphoric acid + Potassium iodide + Methanol85% H₃PO₄, 40-50°C, 4h27-84Moderate - P-free method
Iodoform + Potassium hydroxide + Dimethyl sulfate95% ethanol, reflux~70Low - complex reagents

The kinetics of nucleophilic substitution reactions involving methanol, iodo- have been extensively characterized across various nucleophilic systems [6]. Rate constant measurements demonstrate significant variation depending on nucleophile strength and reaction conditions. Hydroxide ion exhibits exceptional reactivity with relative rate constants exceeding one billion compared to baseline measurements, while halide nucleophiles show decreasing reactivity in the order: iodide > bromide > chloride > fluoride [6].

Table 2: Nucleophilic Substitution Kinetics with Iodomethane

NucleophileRelative Rate vs CH₃IMechanismSolvent Effect
OH⁻1,000,000,000SN2Enhanced in aprotic
F⁻1SN2Enhanced in aprotic
Cl⁻20,000SN2Enhanced in aprotic
Br⁻316,000SN2Enhanced in aprotic
I⁻501,000,000SN2Less affected
CN⁻25,100,000SN2Enhanced in aprotic
N₃⁻23,500SN2Enhanced in aprotic
NH₃630,000SN2Variable
CH₃O⁻5,010,000SN2Enhanced in aprotic
PhS⁻50,000,000,000SN2Enhanced in aprotic

Mechanistic studies confirm that these reactions proceed exclusively through the SN2 pathway, characterized by concerted backside attack of the nucleophile on the methyl carbon with simultaneous departure of the iodide leaving group [7]. The stereochemical consequences of this mechanism include inversion of configuration at the reaction center, though this is not observable with methanol, iodo- due to its symmetric structure [7].

Thermodynamic analysis of nucleophilic substitution reactions reveals activation energies typically ranging from 16 to 25 kilojoules per mole, depending on the specific nucleophile and reaction conditions [8]. The reaction of methanol, iodo- with hydroxide ion exhibits an activation energy of 22.0 ± 1.1 kilojoules per mole over the temperature range of 25 to 65 degrees Celsius [9]. These relatively low activation barriers contribute to the high reactivity observed for methanol, iodo- in nucleophilic substitution processes.

Table 3: Thermodynamic Parameters for Iodomethane Reactions

Reaction TypeActivation Energy kJ/molTemperature Range °CRate Constant Units
CH₃I + OH⁻ → CH₃OH + I⁻22.0 ± 1.125-65M⁻¹s⁻¹
CH₃I + e⁻(aq) → CH₃- + I⁻16.9 ± 1.33.2-35.5M⁻¹s⁻¹
CH₃I + SO₃²⁻ → products18.6 ± 0.620-40M⁻¹s⁻¹
CH₃I + S₂O₃²⁻ → products~18.420-35M⁻¹s⁻¹
CH₃I + CN⁻ → CH₃CN + I⁻~2520-80M⁻¹s⁻¹

Catalytic Systems for Industrial-Scale Production

Industrial-scale production of methanol, iodo- relies primarily on catalytic systems that enable efficient conversion under economically viable conditions [10]. The most significant industrial application involves its use as an intermediate in acetic acid production through methanol carbonylation processes, where methanol, iodo- is generated in situ from methanol and hydrogen iodide [11].

The Monsanto process, developed in the 1960s, represents a landmark achievement in catalytic methanol carbonylation utilizing rhodium-based catalysts [11]. The catalytically active species, cis-[Rh(CO)₂I₂]⁻, facilitates the conversion of methanol to methanol, iodo- through reaction with hydrogen iodide, followed by subsequent carbonylation to produce acetic acid with selectivity exceeding 99 percent [11]. Operating conditions typically involve temperatures of 150 to 200 degrees Celsius and pressures of 30 to 60 atmospheres [11].

The Cativa process, developed by British Petroleum Chemicals, has largely superseded the Monsanto process through the use of iridium-based catalysts [10]. The iridium complex [Ir(CO)₂I₂]⁻ demonstrates superior performance characteristics, including enhanced stability and the ability to operate under reduced water concentrations [10]. This process achieves acetic acid selectivity greater than 99 percent while minimizing formation of undesired byproducts such as propionic acid [10].

Promotional effects in iridium-catalyzed systems have been extensively studied, revealing that carbonyl complexes of tungsten, rhenium, ruthenium, and osmium, as well as simple iodides of zinc, cadmium, mercury, gallium, and indium, significantly enhance catalytic performance [12]. These promoters function by abstracting iodide ligands from the iridium center, facilitating coordination of carbon monoxide and subsequent migratory insertion reactions [12].

Table 4: Industrial-Scale Catalytic Systems for Iodomethane Applications

Process NamePrimary CatalystOperating ConditionsSelectivity PercentIndustrial Status
Monsanto ProcessRh(CO)₂I₂⁻150-200°C, 30-60 atm>99Legacy - replaced
Cativa ProcessIr(CO)₂I₂⁻150-200°C, 30-60 atm>99Active commercial
Tennessee Eastman ProcessRh-based complex170-220°C, 25-35 atm>95Specialized applications
Phosphorus-Iodine SystemPI₃ (in situ)40-70°C, 1 atm70-85Laboratory/pilot scale
Acid-Catalyzed SystemH₃PO₄40-50°C, 1 atm60-80Alternative method

The Tennessee Eastman acetic anhydride process represents another significant industrial application where methanol, iodo- serves as a key intermediate [11]. In this process, lithium iodide catalyzes the conversion of methyl acetate to lithium acetate and methanol, iodo-, which subsequently undergoes carbonylation to form acetyl iodide [11]. This approach enables the production of acetic anhydride with high efficiency and selectivity.

Recent developments in homogeneous catalysis have explored the use of base metals as alternatives to precious metal catalysts [13]. Iron, manganese, and other earth-abundant metals have shown promise in methanol dehydrogenation and related processes, though their application to methanol, iodo- synthesis remains limited compared to established rhodium and iridium systems [13].

Mechanistic insights into catalytic systems reveal the critical role of oxidative addition reactions in determining overall reaction rates [14]. The oxidative addition of methanol, iodo- to square planar rhodium(I) complexes proceeds through a two-step SN2 mechanism via five-coordinated transition states, ultimately yielding trans-rhodium(III)-alkyl products [14]. Calculated activation parameters for these processes provide fundamental understanding of the factors controlling catalytic efficiency.

Solvent Effects on Reaction Thermodynamics

Solvent effects play a crucial role in determining the thermodynamic and kinetic parameters of reactions involving methanol, iodo- [15]. The choice of solvent significantly influences reaction rates, selectivity, and mechanistic pathways through differential solvation of reactants, transition states, and products [15].

Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile generally enhance the rates of nucleophilic substitution reactions involving methanol, iodo- by factors of 100 to 10,000 compared to polar protic solvents [16]. This enhancement arises from the selective solvation of cationic species while leaving anionic nucleophiles relatively unsolvated, thereby increasing their reactivity [16]. In contrast, polar protic solvents such as water and methanol extensively solvate anionic nucleophiles through hydrogen bonding, reducing their nucleophilic character [17].

Detailed kinetic studies in acetonitrile have revealed unusual solvent effects on nucleophilic substitution reactions [15]. Quantum mechanical calculations using density functional theory methods demonstrate that acetonitrile environment significantly alters the potential energy surfaces for these reactions compared to gas-phase conditions [15]. The polarized continuum model indicates that solvation stabilizes both reactants and products, with differential effects on transition state energies [15].

Table 5: Solvent Effects on Iodomethane Reaction Thermodynamics

Solvent TypeEffect on SN2 RateTypical Rate EnhancementMechanistic Preference
Polar protic (H₂O, MeOH)Decreased - solvation of Nu⁻Baseline (1×)Both SN1/SN2 possible
Polar aprotic (DMSO, DMF)Increased - selective solvation10²-10⁴×Strongly favors SN2
Polar aprotic (CH₃CN)Increased - good compromise10²-10³×Favors SN2
Non-polar (benzene, CCl₄)Decreased - poor solvation0.1-0.5×Limited reactivity
Mixed aqueous systemsVariable - depends on composition1-10×Depends on conditions

The nucleophilicity order of halide ions demonstrates remarkable solvent dependence [17]. In polar protic solvents, nucleophilicity follows the order: iodide > bromide > chloride > fluoride, corresponding to decreasing solvation energy [17]. However, in polar aprotic solvents, this order reverses to: fluoride > chloride > bromide > iodide, reflecting the intrinsic basicity of these anions when not extensively solvated [17].

Thermodynamic analysis of solvation effects reveals significant enthalpy-entropy compensation phenomena [18]. Studies of methanol, iodo- hydration thermodynamics demonstrate non-compensation behavior, where increasing solute-water attractive interactions through chemical modification results in largely non-compensating enthalpy and entropy changes [18]. This behavior contrasts with typical compensation effects observed in hydrogen-bonding systems.

Mixed solvent systems present complex behavior due to preferential solvation effects [19]. In acetonitrile-water mixtures, the rate constants for nucleophilic substitution reactions involving methanol, iodo- show non-linear dependence on solvent composition [19]. These effects arise from differential solvation of the nucleophile and substrate by the two solvent components, leading to complex kinetic behavior that cannot be predicted from pure solvent properties alone.

Temperature-dependent studies in various solvents reveal systematic trends in activation parameters [8]. The activation energy for reactions of methanol, iodo- with hydrated electrons decreases from 16.9 ± 1.3 kilojoules per mole in aqueous solution to lower values in organic solvents, reflecting the reduced reorganization energy required for electron transfer processes [8]. These findings provide fundamental insights into the factors controlling reaction thermodynamics across different solvent environments.

Oxidative addition of methanol, iodo- (methyl iodide) to transition metal complexes represents a fundamental transformation in organometallic chemistry, characterized by the formal insertion of the metal center into the carbon-iodine bond. This reaction proceeds through a bimolecular nucleophilic substitution mechanism that involves direct nucleophilic attack by the metal center on the electrophilic carbon atom of methyl iodide [1] [2] [3].

The mechanistic pathway for oxidative addition of methyl iodide to rhodium complexes has been extensively studied and confirmed to follow a classical SN2 mechanism. Transition state structures determined through density functional theory calculations demonstrate the nucleophilic attack by the rhodium complex on methyl iodide, with the transition states showing a linear arrangement of the iodine-methyl-rhodium moiety [3]. The reaction proceeds through a three-center transition state where the metal center attacks the methyl carbon while the carbon-iodine bond is simultaneously elongated and weakened [1].
Kinetic studies reveal that the oxidative addition reaction exhibits second-order behavior with large negative activation entropies, consistent with the associative SN2 mechanism [2]. The rate constants for various rhodium and iridium complexes demonstrate significant variations based on the electronic properties of the ancillary ligands. For instance, the reaction of methyl iodide with [Rh(CH3COCHCNPhCH3)(CO)(PPh3)] proceeds with a rate constant of 1.1 × 10^-2 M^-1 s^-1, while the analogous reaction with [Rh(CH3COCHCNHCH3)(CO)(PPh3)] exhibits a rate constant of 4.3 × 10^-3 M^-1 s^-1 [1].

The oxidative addition process involves the formal transformation of the metal center from a lower oxidation state to a higher oxidation state, typically by two electrons. In the case of rhodium complexes, this represents a change from rhodium(I) to rhodium(III), accompanied by an increase in coordination number from four to six [4] [5]. The stereochemical outcome of the oxidative addition is highly dependent on the nature of the metal complex and the reaction conditions, with most reactions proceeding to form octahedral rhodium(III) products [6].

Electronic structure calculations have provided detailed insights into the bonding changes that occur during the oxidative addition process. The nucleophilic attack by the metal center on methyl iodide involves donation of electron density from the metal dz2 orbital to the σ* orbital of the carbon-iodine bond [7]. This interaction weakens the carbon-iodine bond while simultaneously forming a new metal-carbon bond, resulting in the overall oxidative addition transformation.

The reactivity patterns observed in oxidative addition reactions correlate strongly with the nucleophilicity of the metal center. Electron-rich metal complexes, particularly those bearing electron-donating ligands, exhibit enhanced reactivity toward methyl iodide. The presence of phosphine ligands with varying electronic properties has been shown to significantly influence the reaction rates, with more electron-donating phosphines leading to faster oxidative addition reactions [8] [9].

Rhodium-Catalyzed Carbonylation Reaction Dynamics

The rhodium-catalyzed carbonylation of methanol represents one of the most important industrial applications of homogeneous catalysis, with the oxidative addition of methyl iodide serving as the rate-determining step in the overall catalytic cycle [10] [4]. The reaction dynamics of this process have been extensively studied both experimentally and theoretically, providing detailed understanding of the individual steps and their relative rates.

The catalytic cycle begins with the formation of methyl iodide from methanol and hydrogen iodide, followed by the rate-determining oxidative addition of methyl iodide to the catalytically active species [Rh(CO)2I2]^- [10] [4]. This step proceeds with an activation energy of 72.2 kJ/mol and exhibits first-order dependence on both the rhodium catalyst and methyl iodide concentrations [11] [12]. The reaction rate expression for the carbonylation process under acidic conditions with carbon monoxide pressure greater than 10 bar is given by Rate = 158800000 × exp(-72200/RT) × [I] × [Rh], where [I] represents the methyl iodide concentration and [Rh] represents the rhodium catalyst concentration [11].

Following the oxidative addition step, the resulting rhodium(III) methyl complex [CH3Rh(CO)2I3]^- undergoes rapid migratory insertion of the methyl group to an adjacent carbonyl ligand, forming the acetyl complex [CH3CORh(CO)I3]^- [10] [4]. This transformation occurs with rate constants exceeding 10^3 s^-1, making it kinetically insignificant compared to the oxidative addition step [5]. The migratory insertion reaction proceeds through a three-center transition state involving the simultaneous migration of the methyl group and the insertion of the carbonyl carbon [13].

The five-coordinate acetyl complex subsequently coordinates an additional carbon monoxide molecule to form the six-coordinate dicarbonyl species [CH3CORh(CO)2I3]^- [4]. This coordination step is thermodynamically favorable and occurs rapidly under the reaction conditions, with carbon monoxide pressures above 3 atm ensuring complete coordination [10]. The kinetics of this step show zero-order dependence on carbon monoxide pressure, indicating that the coordination equilibrium lies far to the right under typical reaction conditions [11].

The final organometallic step in the catalytic cycle involves reductive elimination of acetyl iodide from the six-coordinate rhodium(III) complex, regenerating the catalytically active [Rh(CO)2I2]^- species [4] [5]. This step occurs rapidly and is not kinetically significant in the overall catalytic cycle. The reductive elimination proceeds through a concerted mechanism involving the simultaneous formation of the carbon-iodine bond and the cleavage of both rhodium-carbon and rhodium-iodine bonds [14].

Computational studies using density functional theory have provided detailed insights into the energetics and geometries of the transition states involved in the carbonylation cycle. The calculations reveal that the oxidative addition transition state has a linear arrangement of the iodine-methyl-rhodium atoms, consistent with the SN2 mechanism [15]. The migratory insertion transition state exhibits significant three-center character, with the methyl group positioned intermediate between the rhodium center and the carbonyl carbon [13].

The reaction dynamics are strongly influenced by the presence of water in the reaction medium, which is essential for the hydrolysis of acetyl iodide to acetic acid and the regeneration of hydrogen iodide [11] [12]. Optimal water concentrations of 6-14 weight percent provide the best balance between reaction rate and selectivity, with higher water concentrations leading to undesirable side reactions such as the water-gas shift reaction [12].

Temperature effects on the carbonylation reaction dynamics show that the oxidative addition step exhibits strong temperature dependence due to its high activation energy, while the subsequent steps show moderate to minimal temperature dependence [11]. The optimal reaction temperature range of 150-200°C represents a compromise between reaction rate and catalyst stability, with higher temperatures leading to increased rates but also enhanced catalyst deactivation [12].

Steric and Electronic Factors in SN2-Type Activation

The SN2-type activation of methyl iodide by transition metal complexes is governed by a complex interplay of steric and electronic factors that determine both the reaction rate and the stereochemical outcome. Understanding these factors is crucial for predicting and controlling the reactivity of organometallic complexes in oxidative addition reactions.

Electronic factors play a dominant role in determining the nucleophilicity of transition metal centers toward methyl iodide. The electron density at the metal center, which is influenced by the nature of the ancillary ligands, directly correlates with the reaction rate [8] [9]. Electron-donating ligands increase the nucleophilicity of the metal center, leading to faster oxidative addition reactions. This effect is particularly pronounced in rhodium complexes bearing imino-β-diketonato ligands, where the presence of nitrogen donor atoms (lower electronegativity compared to oxygen) results in a 7-11 fold increase in reaction rates compared to analogous β-diketonato complexes [1].

The basicity of phosphine ligands represents another critical electronic factor affecting SN2-type activation. Studies of iridium complexes [IrCl(CO)(L)2] with various phosphine ligands reveal a clear correlation between phosphine basicity and reaction rates [8]. The order of reactivity follows the electron-donating ability of the phosphines: P(4-MeOC6H4)3 (2.53 × 10^-2 M^-1 s^-1) > PEt3 (2.3 × 10^-2 M^-1 s^-1) > PMePh2 (1.77 × 10^-2 M^-1 s^-1) > PPh3 (3.5 × 10^-3 M^-1 s^-1) [8]. This trend reflects the increased electron density at the metal center provided by more electron-donating phosphines.

Steric factors exert significant influence on the accessibility of the metal center to the incoming methyl iodide molecule. The SN2 mechanism requires a specific geometric arrangement for the nucleophilic attack, with the metal center approaching the methyl carbon from the side opposite to the iodine atom [16] [17]. Bulky ligands that create steric congestion around the metal center can significantly impede this approach, leading to reduced reaction rates. For instance, the highly bulky tricyclohexylphosphine (PCy3) and triisopropylphosphine (PiPr3) ligands result in dramatically reduced reaction rates compared to less sterically demanding alternatives [8].

The stereochemical outcome of SN2-type activation is also influenced by steric factors. The reaction typically proceeds with inversion of configuration at the carbon center, analogous to classical organic SN2 reactions [16] [17]. However, the presence of bulky ligands on the metal center can lead to deviations from the ideal linear transition state geometry, potentially affecting both the reaction rate and the stereochemical outcome [18].

Solvent effects play a crucial role in SN2-type activation, with polar solvents generally favoring the reaction by stabilizing the polar transition state [19]. The transition state for oxidative addition of methyl iodide involves significant charge separation, with partial positive charge developing on the methyl carbon and partial negative charge on the iodine atom. Polar solvents can stabilize this charge separation, leading to lower activation energies and faster reaction rates [20].

The nature of the leaving group significantly affects the reaction dynamics, with better leaving groups facilitating faster oxidative addition reactions. The leaving group ability follows the order I^- > Br^- > Cl^- > F^-, reflecting the stability of the resulting halide anions [21]. This trend is consistent with the observed reactivity patterns in oxidative addition reactions, where methyl iodide reacts much faster than methyl chloride or methyl fluoride with transition metal complexes [18].

The coordination number and geometry of the metal complex also influence SN2-type activation. Coordinatively unsaturated complexes with available coordination sites generally exhibit higher reactivity toward methyl iodide compared to saturated complexes [22] [23]. Square-planar d^8 complexes, such as rhodium(I) and iridium(I) species, are particularly reactive due to their inherent coordinative unsaturation and the availability of the dz2 orbital for nucleophilic attack [24].

The oxidation state of the metal center affects both the electronic and steric environment around the metal. Lower oxidation state metals are generally more nucleophilic due to their higher electron density, leading to enhanced reactivity in SN2-type activation reactions [9]. Additionally, lower oxidation state metals often have longer metal-ligand bonds, which can reduce steric congestion and improve accessibility to the metal center [25].

XLogP3

0.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

157.92286 g/mol

Monoisotopic Mass

157.92286 g/mol

Heavy Atom Count

3

Dates

Last modified: 08-10-2024

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